

Chemical resistance of polypropylene to organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Polypropylene**

Cat. No.: **B1209903**

[Get Quote](#)

An In-depth Technical Guide to the Chemical Resistance of **Polypropylene** to Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical resistance of **Polypropylene** (PP) to a wide range of organic solvents. **Polypropylene**, a non-polar thermoplastic polymer, is widely utilized in laboratory and industrial applications due to its excellent resistance to many chemicals.^[1] However, its performance is contingent upon the nature of the solvent, temperature, and exposure duration.^[2] This document offers detailed data on chemical compatibility, standardized experimental protocols for resistance testing, and visual representations of testing workflows to aid researchers and professionals in making informed material selection decisions.

General Chemical Resistance of Polypropylene

Polypropylene exhibits high resistance to non-oxidizing acids and bases, fats, and the majority of organic solvents.^[3] Its non-polar nature governs its resistance, making it particularly suitable for contact with polar liquids such as alcohols, esters, and ketones.^[4] However, it is susceptible to swelling and a reduction in mechanical strength when exposed to aliphatic, aromatic, and halogenated hydrocarbons.^[4] This swelling effect is typically reversible, with the material regaining its original properties after the solvent evaporates.^[4]

Notably, **polypropylene** is less chemically resistant than polyethylene.^{[3][5]} At elevated temperatures, **polypropylene** can be dissolved in non-polar solvents like xylene, tetralin, and decalin.^{[3][5]} It is crucial to note that strong oxidizing agents can attack **polypropylene** even at room temperature.^[4] The material is also known to become brittle at temperatures below 0°C.^[3]

Quantitative Data on Chemical Compatibility

The following tables summarize the chemical resistance of **polypropylene** to various organic solvents. The data is compiled from multiple sources and represents typical performance at ambient temperatures unless otherwise specified. The ratings are defined as follows:

- E/A (Excellent/Resistant): No significant effect.
- G/B (Good/Marginal Resistance): Minor effect, such as slight discoloration or swelling.
- F/C (Fair): Moderate effect; not recommended for continuous use. Softening, loss of strength, or swelling may occur.^[5]
- X/D (Severe Effect/Poor Resistance): Not recommended for any use.^[5]

Table 1: Alcohols

Chemical	20-22°C	48-50°C	60°C	Notes
Amyl Alcohol	G[3]	-	-	
Benzyl Alcohol	E[3][6]	-	-	
Butyl Alcohol	E[3][6]	G[7]	-	
Diacetone Alcohol	G[3][6]	-	-	
Ethyl Alcohol (Ethanol)	E[3][6]	-	B[8]	
Isobutyl Alcohol	E[3][6]	-	-	
Isopropyl Alcohol	E[3][6]	-	A[9]	
Methyl Alcohol (Methanol)	E[3][6]	-	-	
Propyl Alcohol	E[3][6]	-	-	

Table 2: Aldehydes, Ketones, and Esters

Chemical	20-22°C	48-50°C	60°C	Notes
Acetaldehyde	E[3][6]	-	-	
Acetone	E[3][6]	-	A[8]	Generally resistant, but may cause softening in some PP types. [10]
Acetate Solvent	G[3][6]	-	-	
Butylacetate	Resistant[2]	-	-	
Ethyl Acetate	Resistant[11]	-	-	
Ketones	F[3]	-	A[8]	General category, specific ketones may vary.

Table 3: Hydrocarbons

Chemical	20-22°C	48-50°C	60°C	Notes
Aromatic Hydrocarbons	X[5]	-	-	Causes swelling and reduces tensile strength. [4]
Asphalt	G[5]	-	-	
Benzene	-	-	C[8]	Swells polypropylene.[8]
Gasoline	-	-	D[8]	
Kerosene	-	-	B[9]	
Xylene	-	-	D[8]	Dissolves PP at elevated temperatures.[3] [5]

Table 4: Halogenated Solvents

Chemical	20-22°C	48-50°C	60°C	Notes
Carbon Tetrachloride	-	-	D[8]	Causes swelling. [8]
Chloroform	Limited Resistance[11]	-	-	
Chlorobenzene	Limited Resistance[11]	-	-	

Experimental Protocols for Chemical Resistance Testing

The evaluation of **polypropylene**'s resistance to organic solvents is predominantly conducted using standardized immersion testing methods. The most frequently cited standard is ASTM

D543, "Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents".

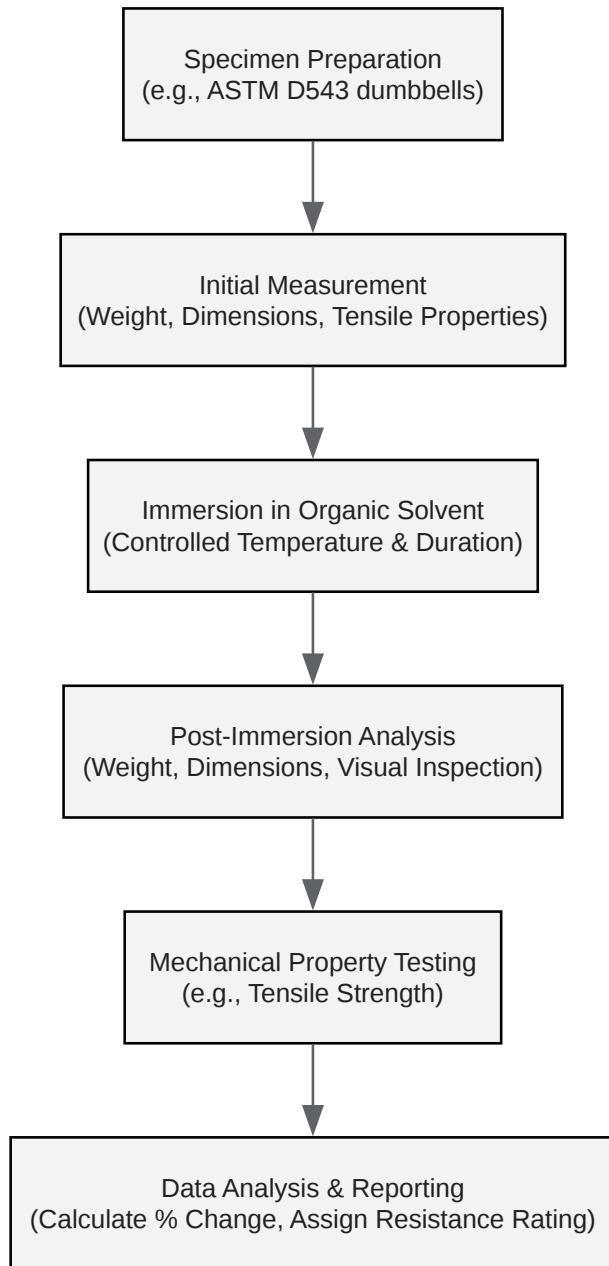
[12][13][14]

Principle of ASTM D543

This standard outlines procedures for exposing plastic specimens to chemical reagents and assessing the impact on their properties.[14] The testing involves immersing specimens in the chemical for a specified duration and at a controlled temperature, followed by an evaluation of changes in weight, dimensions, and mechanical properties.[15]

Experimental Procedure (Based on ASTM D543 and other cited methodologies)

- Specimen Preparation:
 - Test specimens are typically dumbbells or rectangular strips with specific dimensions. For instance, a common specimen size is 76.2 mm in length and 0.635 mm in thickness.[12]
 - The specimens are conditioned under standard laboratory conditions before testing.
- Initial Property Measurement:
 - The initial weight, dimensions (length, width, thickness), and mechanical properties (e.g., tensile strength and elongation at break according to ISO 527-2 or ASTM D638) of the conditioned specimens are measured and recorded.[4][13]
- Immersion:
 - The specimens are fully immersed in the organic solvent in a suitable container.
 - The immersion is carried out for a specified period, often 30 days, under static (unstressed) conditions.[4][12]
 - The temperature is maintained at a constant, specified level (e.g., 23°C or 50°C).
- Post-Immersion Analysis:


- After the immersion period, the specimens are removed from the solvent, gently wiped dry, and reweighed immediately to determine the change in mass (absorption/swelling).
- The dimensions are remeasured to quantify any swelling.
- The specimens are then re-tested for their mechanical properties.

- Evaluation of Chemical Resistance:
 - The chemical resistance is assessed based on the percentage change in weight, dimensions, and mechanical properties.
 - Visual changes such as discoloration, cracking, or crazing are also noted.[15]
 - The results are often categorized using a rating scale (e.g., Excellent, Good, Fair, Severe) based on the extent of these changes.

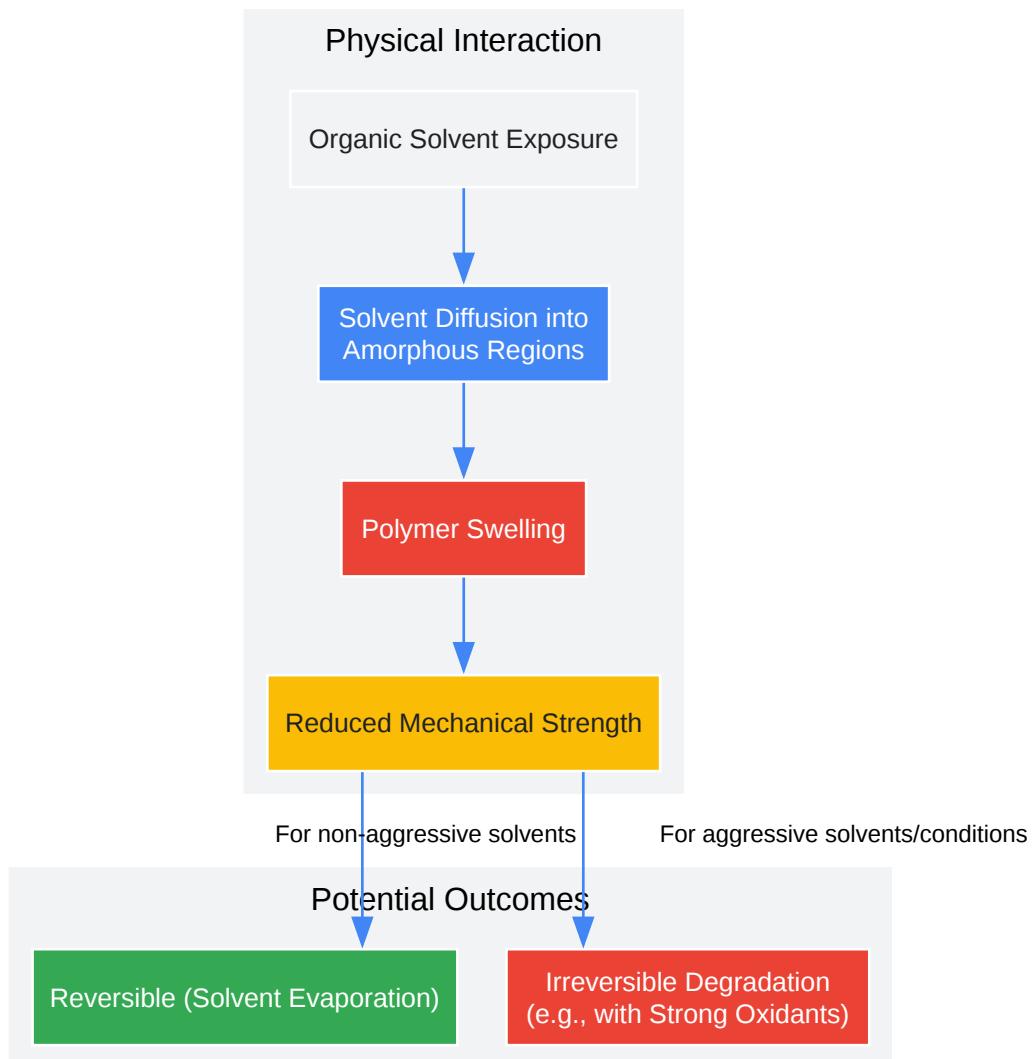
Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for assessing the chemical resistance of **polypropylene** according to standardized testing protocols.

Figure 1. Experimental Workflow for Chemical Resistance Testing of Polypropylene

[Click to download full resolution via product page](#)

Figure 1. Experimental Workflow for Chemical Resistance Testing.


Molecular Interactions and Degradation Mechanisms

The interaction between **polypropylene** and organic solvents is primarily a physical process of absorption and swelling, especially with non-polar solvents.[\[8\]](#) The solvent molecules diffuse into the amorphous regions of the polymer, causing the polymer chains to move apart, which results in swelling and a decrease in mechanical strength.[\[4\]](#) This process is influenced by the similarity in solubility parameters between the polymer and the solvent.

Chemical degradation of **polypropylene** can occur under specific conditions, such as exposure to strong oxidizing agents or UV radiation in the presence of oxygen (photo-oxidation).[\[16\]](#)[\[17\]](#) This degradation often involves chain scission, leading to a reduction in molecular weight and a deterioration of physical properties.[\[18\]](#)

The following diagram illustrates the simplified logical relationship of solvent interaction with **polypropylene**.

Figure 2. Simplified Solvent Interaction with Polypropylene

[Click to download full resolution via product page](#)Figure 2. Simplified Solvent Interaction with **Polypropylene**.

Conclusion

Polypropylene offers good to excellent chemical resistance to a wide array of organic solvents, particularly polar compounds. However, its compatibility with non-polar solvents, especially aromatic and halogenated hydrocarbons, is limited and can lead to significant swelling and loss of mechanical integrity. The data and protocols presented in this guide serve as a critical resource for researchers and professionals in selecting appropriate materials for

applications involving organic solvents. It is always recommended to conduct specific testing under end-use conditions to ensure material compatibility and safety.[3][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. icarusgroup.co.uk [icarusgroup.co.uk]
- 2. celltreat.com [celltreat.com]
- 3. calpaclab.com [calpaclab.com]
- 4. dppvalves.com [dppvalves.com]
- 5. labdepotinc.com [labdepotinc.com]
- 6. foxxlifesciences.com [foxxlifesciences.com]
- 7. industrialspec.com [industrialspec.com]
- 8. hmcpolymers.com [hmcpolymers.com]
- 9. ipexna.com [ipexna.com]
- 10. m.youtube.com [m.youtube.com]
- 11. PP (Polypropylene) – Chemical Resistance Chart [blog.darwin-microfluidics.com]
- 12. braskem.com.br [braskem.com.br]
- 13. ASTM Testing for Plastics and Polymers [intertek.com]
- 14. infinitalab.com [infinitalab.com]
- 15. e2techtextiles.com [e2techtextiles.com]
- 16. How Does Polypropylene Degrade | GON Plastics [gonplastics.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Degradation of Polypropylene and Polypropylene Compounds on Co-Rotating Twin-Screw Extruders | MDPI [mdpi.com]
- To cite this document: BenchChem. [Chemical resistance of polypropylene to organic solvents]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1209903#chemical-resistance-of-polypropylene-to-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com